Anisodamine (hydrobromide)

Overview

Description

Anisodamine, also known as 7β-hydroxyhyoscyamine, is an anticholinergic and α1 adrenergic receptor antagonist used in the treatment of acute circulatory shock in China . It is given orally or by injection, as a racemic mixture (racanisodamine) or as a hydrobromide salt . Anisodamine is a naturally occurring tropane alkaloid found in some plants of the family Solanaceae .

Synthesis Analysis

Anisodamine is a naturally occurring atropine derivative that has been isolated, synthesized, and characterized by scientists in the People’s Republic of China .

Molecular Structure Analysis

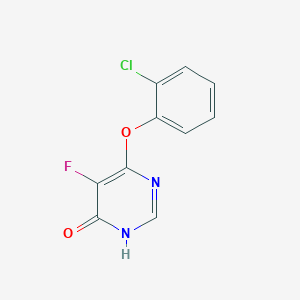

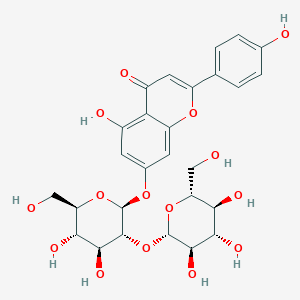

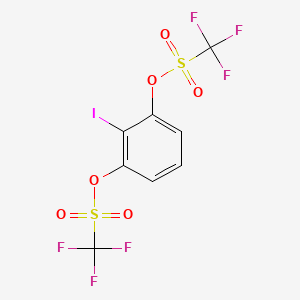

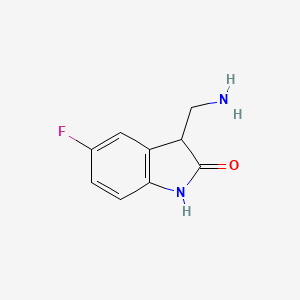

The molecular formula of Anisodamine hydrobromide is C17H24BrNO4 . The molecular weight is 386.3 g/mol . The IUPAC name is (6-hydroxy-8-methyl-8-azabicyclo [3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide .

Chemical Reactions Analysis

Anisodamine has been shown to interact with and disrupt liposome structure which may reflect its effects on cellular membranes . Experimental evidence implicates anisodamine as an anti-oxidant that may protect against free radical-induced cellular damage .

Physical And Chemical Properties Analysis

Anisodamine hydrobromide has a molecular weight of 386.3 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 5 . The exact mass and monoisotopic mass are 385.08887 g/mol . The topological polar surface area is 70 Ų . The heavy atom count is 23 .

Scientific Research Applications

Treatment of Acute Ischemic Stroke (AIS)

Anisodamine Hydrobromide (Ani) has been used in the treatment of Acute Ischemic Stroke (AIS). A study found that Ani injection supplementation significantly reduced the National Institutes of Health Stroke Scale, modified Rankin Scale, and the relative time to peak significantly . It also increased the Barthel Index, relative cerebral blood volume, and clinical efficacy . The study concluded that Ani injection was found to be effective and safe in improving AIS outcome .

Neuroprotective and Cerebral Circulation-Promoting Effect

Ani has a neuroprotective and cerebral circulation-promoting effect in the treatment of AIS. This can be correlated to the pharmacological actions of anti-oxidative damage, anti-inflammation, inhibition of neuronal apoptosis, and amelioration of .

Cardiac Function Protection

Anisodamine has been used clinically to protect cardiac function . It is an anticholinergic drug extracted and isolated from the Anisodus tanguticus (Maxim.) Pascher of the Solanaceae family which is also a muscarinic receptor antagonist .

Treatment of Septic Shock

Anisodamine has been used in the treatment of septic shock . It has been synthesized and used clinically in China for improving the blood circulation in patients with organophosphorus poisoning or septic shock since 1956 .

Treatment of Acute Pancreatitis

Anisodamine has been used in the treatment of acute pancreatitis . It has been found to be effective in managing the condition .

Treatment of Calculous Renal Colic

Anisodamine has been used in the treatment of calculous renal colic . It has been found to be effective in managing the condition .

Treatment of Bronchial Asthma

Anisodamine has been used in the treatment of bronchial asthma . It has been found to be effective in managing the condition .

Treatment of Blood Circulation Disturbances

Anisodamine has been used in the treatment of blood circulation disturbances . It has been found to be effective in managing the condition .

Mechanism of Action

Target of Action

Anisodamine hydrobromide, also known as “4RKP5CSA1O” or “Anisodamine (hydrobromide)”, primarily targets the muscarinic acetylcholine receptor . This receptor plays a crucial role in the transmission of nerve impulses, particularly in the parasympathetic nervous system .

Mode of Action

Anisodamine hydrobromide acts as an antagonist of the muscarinic acetylcholine receptor . It competes with acetylcholine for binding to the receptor, thereby blocking nerve impulse transmission and interfering with physiological functions based on cholinergic neurotransmission . This action results in the rerouting of acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR and the cholinergic anti-inflammatory pathway .

Biochemical Pathways

Anisodamine hydrobromide affects several biochemical pathways. It has been shown to improve microcirculation and reperfusion injuries by reducing oxidative stress, apoptosis, and inflammatory responses . It also activates the cholinergic anti-inflammatory pathway . Furthermore, it has been found to protect endothelial cells against lipopolysaccharide-induced increases in cell barrier permeability and nitric oxide production by preserving the integrity of the glycocalyx .

Pharmacokinetics

It is known that the compound is poorly absorbed in the gastrointestinal tract, making intravenous administration more effective .

Result of Action

Anisodamine hydrobromide has been found to have significant effects in clinical settings. For instance, it has been used to treat acute ischemic stroke (AIS), where it significantly reduced the National Institutes of Health Stroke Scale and modified Rankin Scale, while increasing the Barthel Index and clinical efficacy . It also significantly reduced serum lactate levels in patients with septic shock .

Action Environment

The action of anisodamine hydrobromide can be influenced by various environmental factors. For instance, its chemical instability has led researchers to develop a hydrobromide form of anisodine . Furthermore, its use and effectiveness can vary depending on the clinical setting and the specific condition being treated .

Safety and Hazards

Anisodamine hydrobromide should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Anisodamine hydrobromide has been used for the treatment of septic shock . Preliminary studies suggest another important therapeutic use of anisodamine is for the treatment of organophosphorus (OP) poisoning . Additional research is needed to delineate further the clinical usefulness of anisodamine relative to other anti-muscarinic drugs such as atropine and scopolamine .

properties

IUPAC Name |

[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.BrH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12-,13-,14+,15+,16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYQCELRVANQNG-YXGOVGSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anisodamine (hydrobromide) | |

CAS RN |

55449-49-5 | |

| Record name | Anisodamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055449495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55449-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISODAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RKP5CSA1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)